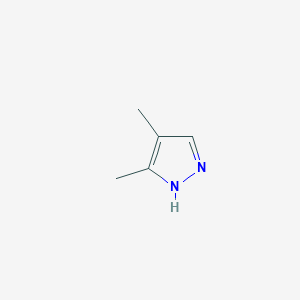

3,4-Dimethyl-1H-pyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-4-3-6-7-5(4)2/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTVFIMEENGCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182465 | |

| Record name | 3,4-Dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-37-3 | |

| Record name | 3,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(5),4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002820373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHYL-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3(5),4-DIMETHYLPYRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LF1K5QUJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,4-Dimethyl-1H-pyrazole from 2-Butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-1H-pyrazole, a crucial building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-butanone. This document details two primary synthetic routes, presenting quantitative data in structured tables, and providing detailed experimental protocols. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to enhance clarity and reproducibility for researchers in the field.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficient and scalable synthesis of this heterocyclic scaffold is, therefore, a critical aspect of research and development in these areas. This guide focuses on synthetic strategies commencing with 2-butanone, offering a practical approach for laboratory and potential industrial-scale production.

Synthetic Routes from 2-Butanone

Two principal synthetic pathways for the preparation of this compound from 2-butanone are presented here:

-

Route 1: Direct Three-Step Synthesis via Mannich-type Reaction, Cyclization, and Dehydrogenation. This modern approach offers a streamlined process with a good overall yield.

-

Route 2: Classical Synthesis via a 1,3-Dicarbonyl Intermediate. This traditional and well-documented method involves the initial conversion of 2-butanone to a β-diketone, followed by cyclization with hydrazine.

Route 1: Direct Three-Step Synthesis

This efficient route involves the initial reaction of 2-butanone with paraformaldehyde, followed by cyclization with hydrazine hydrate and subsequent dehydrogenation to yield the desired pyrazole. A final step of salt formation with phosphoric acid produces this compound phosphate.[1][2]

Reaction Pathway

Caption: Reaction pathway for the direct synthesis of this compound.

Quantitative Data

| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Condensation | 2-Butanone, Paraformaldehyde | KOH | Methanol | 50 | 15 | 66 | [2] |

| 2. Cyclization & Dehydrogenation | 3-Methyl-3-buten-2-one, Hydrazine Hydrate | Sulfuric Acid | Toluene | 110 | 8 | 80 (of pyrazole from intermediate) | [3][4] |

| 3. Salt Formation | This compound | Phosphoric Acid | Acetone | Room Temp. | - | High | [1][2] |

| Overall | 2-Butanone | 52.5 | [1][2] |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-3-buten-2-one [2]

-

To a solution of potassium hydroxide (0.5 equivalents) in methanol, add 2-butanone (1 equivalent) and paraformaldehyde (2 equivalents).

-

Heat the mixture at 50°C for 15 hours.

-

After cooling to room temperature, neutralize the reaction mixture with a suitable acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent and purify by distillation to obtain 3-methyl-3-buten-2-one.

Step 2 & 3: Synthesis of this compound and its Phosphate Salt [3][4]

-

A solution of 3-methyl-3-buten-2-one (1 equivalent) in toluene is prepared.

-

Hydrazine hydrate (1.2 equivalents) is added, followed by the cautious addition of concentrated sulfuric acid.

-

The mixture is heated to reflux (approximately 110°C) for 8 hours, with continuous removal of water using a Dean-Stark apparatus.

-

Upon completion, the reaction mixture is cooled to 30°C and the pH is adjusted to 8-13 with a sodium hydroxide solution.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are concentrated under reduced pressure to yield crude this compound.

-

The crude pyrazole is dissolved in acetone, and an equimolar amount of phosphoric acid is added to precipitate this compound phosphate.

-

The solid product is collected by filtration, washed with cold acetone, and dried.

Route 2: Classical Synthesis via a 1,3-Dicarbonyl Intermediate

This well-established method proceeds by first converting 2-butanone into a β-diketone, 3-methyl-2,4-pentanedione, which is then cyclized with hydrazine to form the pyrazole ring.

Reaction Pathway

Caption: Reaction pathway for the synthesis via a 1,3-dicarbonyl intermediate.

Quantitative Data

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Formylation | 2-Butanone, Ethyl Formate | Sodium Methoxide | Toluene | Reflux | 2-3 | ~70-80 (crude) | General Procedure |

| 2. Cyclization | 3-Methyl-2,4-pentanedione, Hydrazine Sulfate | Sodium Hydroxide | Water/Ether | 15 | 1 | 77-81 | [5] |

Experimental Protocols

Step 1: Synthesis of 3-Methyl-2,4-pentanedione

Note: This is a general procedure based on the formylation of ketones.

-

To a suspension of sodium methoxide (1.1 equivalents) in an anhydrous solvent such as toluene, add a mixture of 2-butanone (1 equivalent) and ethyl formate (1.2 equivalents) dropwise at a temperature maintained between 0-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the mixture and quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-methyl-2,4-pentanedione.

Step 2: Synthesis of this compound [5]

Note: This protocol is adapted from the synthesis of 3,5-dimethylpyrazole from acetylacetone and is expected to give the desired product with the corresponding 1,3-diketone.

-

Dissolve hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide in a 1-liter round-bottomed flask equipped with a stirrer and a thermometer, and cool in an ice bath.

-

When the temperature reaches 15°C, add 3-methyl-2,4-pentanedione (0.50 mole) dropwise with stirring, maintaining the temperature at approximately 15°C.

-

Stir the mixture for an additional hour at 15°C.

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (1 x 125 ml, then 4 x 40 ml).

-

Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation, and dry the crystalline residue under reduced pressure to yield this compound.

Experimental Workflow Diagram

Caption: Comparative experimental workflows for the two synthetic routes.

Conclusion

This guide has outlined two effective methods for the synthesis of this compound from 2-butanone. The direct, three-step synthesis (Route 1) offers a more concise pathway with a documented overall yield of 52.5%.[1][2] The classical approach (Route 2) via a 1,3-dicarbonyl intermediate is a robust and well-understood method, with high-yielding individual steps. The choice of synthetic route will depend on factors such as available reagents, equipment, and desired scale of production. Both methods provide a solid foundation for researchers and drug development professionals to access this valuable heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102399189A - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]

- 4. CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Spectroscopic Guide to 3,4-Dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 3,4-Dimethyl-1H-pyrazole (CAS No: 2820-37-3). The information presented herein is crucial for the identification, characterization, and quality control of this important heterocyclic molecule in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Estimated)

Due to the tautomeric nature of the N-H proton in this compound, the chemical environment of the two methyl groups and the C5-proton can be averaged. The following data is estimated based on the analysis of closely related pyrazole derivatives. The spectrum is expected to show three main signals: a singlet for the C5-proton, and two singlets for the two methyl groups at positions 3 and 4, along with a broad signal for the N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 | s | C5-H |

| ~2.2 | s | C3-CH₃ |

| ~2.0 | s | C4-CH₃ |

| (broad) | br s | N1-H |

¹³C NMR (Carbon-13) NMR Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 143.9 | C3 |

| 133.2 | C5 |

| 113.2 | C4 |

| 11.1 | C3-CH₃ |

| 8.8 | C4-CH₃ |

Infrared (IR) Spectroscopy[1]

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H stretching |

| 2920 | Medium | C-H stretching (methyl) |

| 1580 | Medium | C=N stretching |

| 1450 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)[1][2]

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 80 | [M-H]⁺ |

| 81 | 40 | [M-CH₃]⁺ |

| 68 | 25 | [M-N₂]⁺ |

| 54 | 35 | [M-CH₃-HCN]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.

-

Instrumentation: Employ a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 3,4-Dimethyl-1H-pyrazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. It is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with methyl groups at the 3 and 4 positions. This compound serves as a significant building block in organic synthesis and has garnered considerable interest in agricultural chemistry, particularly for its role as a nitrification inhibitor. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its mechanism of action in relevant applications.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [1][2] |

| Molecular Weight | 96.13 g/mol | [1][2] |

| CAS Number | 2820-37-3 | [1][2] |

| Appearance | White to cream crystals or powder | [2][3] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 44-46 °C | |

| Boiling Point | 189.67 °C (rough estimate) | |

| Density | 0.9325 g/cm³ | |

| Flash Point | 98.7 °C | |

| Water Solubility | Slightly soluble in water | [4] |

| Solubility | Acetonitrile (Very Slightly), Chloroform (Slightly) | |

| Vapor Pressure | 0.168 mmHg at 25 °C | |

| pKa | (Data not readily available) | |

| LogP | (Data not readily available) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions.

Synthesis of this compound Phosphate

A three-step synthesis of this compound phosphate has been reported with an overall yield of 52.5%, utilizing butanone, paraformaldehyde, and hydrazine hydrate as readily available starting materials.[5][6][7]

Step 1: Synthesis of 3-methyl-3-buten-2-one

-

To a solution of butanone and paraformaldehyde, a catalytic amount of a suitable base (e.g., potassium hydroxide) in methanol is added.

-

The reaction mixture is heated at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 15 hours).

-

The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the product, 3-methyl-3-buten-2-one, is isolated and purified.

Step 2: Cyclization to this compound

-

The isolated 3-methyl-3-buten-2-one is reacted with hydrazine hydrate.

-

This cyclization reaction leads to the formation of the pyrazole ring.

-

The reaction conditions, such as solvent and temperature, should be carefully controlled to maximize the yield of this compound.

Step 3: Formation of this compound Phosphate

-

The synthesized this compound is then treated with phosphoric acid to form the phosphate salt.

-

This step is typically performed to improve the handling and stability of the final product for its application as a nitrification inhibitor.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation : A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

-

¹H NMR : The proton NMR spectrum is recorded to identify the chemical shifts and coupling constants of the protons. Expected signals include those for the pyrazole ring proton and the two methyl groups.

-

¹³C NMR : The carbon-13 NMR spectrum is acquired to determine the number and chemical environment of the carbon atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).[5]

-

GC Conditions :

-

Column : A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[5]

-

Injector Temperature : 250 °C.[5]

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

-

Oven Temperature Program : An initial temperature of 80 °C held for 2 minutes, followed by a ramp to 150 °C at 5 °C/min, and a final ramp to 250 °C at 20 °C/min, held for 5 minutes.[5]

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Mode : Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.

-

Melting Point Determination

-

A small, finely powdered sample of the crystalline this compound is packed into a capillary tube to a height of 2-3 mm.[8][9][10]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.[8][9]

Mandatory Visualizations

Synthesis Workflow of this compound Phosphate

Caption: A three-step synthesis of this compound Phosphate.

Mechanism of Nitrification Inhibition

This compound acts as a nitrification inhibitor by targeting ammonia-oxidizing bacteria (AOB) in the soil. The primary mechanism involves the chelation of copper ions, which are essential cofactors for the ammonia monooxygenase (AMO) enzyme responsible for the first step of nitrification.[1][7]

Caption: Inhibition of nitrification through copper chelation by this compound.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[6][11] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis is achievable through straightforward chemical transformations. The primary application of its phosphate salt as a nitrification inhibitor is of significant importance in agriculture for improving nitrogen use efficiency and reducing environmental nitrogen pollution. The information and protocols provided in this guide are intended to support researchers and scientists in their work with this versatile molecule.

References

- 1. Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN102399189B - Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP) - Google Patents [patents.google.com]

- 3. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure of 3,4-Dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 3,4-Dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols employed in its structural determination, offering a valuable resource for researchers engaged in computational modeling, structure-activity relationship studies, and the design of novel pyrazole-based compounds.

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction at a temperature of 200 K. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains six independent molecules of this compound. A notable feature of the crystal packing is the formation of trimers through N—H···N hydrogen bonds. In the solid state, the 4,5-dimethylpyrazole tautomer is the observed form.[1]

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | C₅H₈N₂ |

| Formula Weight | 96.13 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 20.213(4) Å |

| b | 10.111(2) Å |

| c | 22.028(4) Å |

| β | 114.34(3)° |

| Volume | 4099.3(14) ų |

| Z | 24 |

| Density (calculated) | 0.934 Mg/m³ |

Molecular Geometry

The molecular structure of this compound consists of a five-membered pyrazole ring substituted with two methyl groups at positions 3 and 4. The pyrazole ring is essentially planar. The bond lengths and angles within the pyrazole ring are consistent with those of other pyrazole derivatives.

Table 2: Selected Bond Lengths (Å) for this compound.

| Bond | Length (Å) | Bond | Length (Å) |

| N1—N2 | 1.358(5) | C4—C5 | 1.385(7) |

| N2—C3 | 1.341(6) | C5—N1 | 1.348(6) |

| C3—C4 | 1.401(7) | C3—C31 | 1.488(7) |

| C4—C41 | 1.483(7) |

Table 3: Selected Bond Angles (°) for this compound.

| Angle | Degrees (°) | Angle | Degrees (°) |

| C5—N1—N2 | 111.9(4) | N1—C5—C4 | 105.7(4) |

| N1—N2—C3 | 105.1(4) | C31—C3—N2 | 121.2(5) |

| N2—C3—C4 | 112.1(4) | C31—C3—C4 | 126.7(5) |

| C3—C4—C5 | 105.2(4) | C41—C4—C3 | 128.5(5) |

| C41—C4—C5 | 126.3(5) |

Note: The data presented in Tables 2 and 3 are averaged values from the six independent molecules in the asymmetric unit.

Experimental Protocols

Synthesis of this compound

While the primary crystallographic study does not detail the specific synthesis route used for the analyzed crystals, a common and effective method for the synthesis of this compound involves the reaction of 2-butanone with paraformaldehyde and hydrazine hydrate.

A typical procedure is as follows:

-

Condensation: 2-butanone is reacted with paraformaldehyde in the presence of a base to form 3-methyl-3-buten-2-one.

-

Cyclization: The resulting α,β-unsaturated ketone is then reacted with hydrazine hydrate to form the pyrazoline intermediate.

-

Dehydrogenation: The pyrazoline is subsequently dehydrogenated to yield this compound.

-

Purification: The crude product is purified by distillation or recrystallization to obtain crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

Colorless, prismatic crystals of this compound were used for the X-ray crystallographic analysis.

Data Collection: A suitable crystal was mounted on a diffractometer. Data were collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å). A total of 7205 reflections were collected, of which 7021 were unique.

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atom attached to the nitrogen was located in a difference Fourier map and refined with a distance restraint. The final R-factor for the observed data was 0.063.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and structural determination of this compound.

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.

References

Tautomerism in 3,4-Dimethyl-1H-pyrazole Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Annular Tautomerism of 3,4-Dimethyl-1H-pyrazole Derivatives.

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its role in a multitude of therapeutic agents. A critical, yet often nuanced, aspect of pyrazole chemistry is the phenomenon of annular prototropic tautomerism. This dynamic equilibrium, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, can significantly influence a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and ultimately, its biological activity and pharmacokinetic profile. This guide provides a detailed examination of tautomerism in this compound derivatives, offering insights into the governing principles, experimental and computational methodologies for characterization, and the implications for drug design and development.

The Annular Prototropic Tautomerism of this compound Derivatives

For a this compound derivative bearing a substituent at the 5-position, the tautomeric equilibrium exists between the 3,4-dimethyl-5-substituted-1H-pyrazole and the 4,5-dimethyl-3-substituted-1H-pyrazole forms. The position of this equilibrium is not static; it is dictated by the electronic nature of the substituent at the 5-position, the solvent environment, and the temperature.

Generally, electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen adjacent to the carbon bearing the EDG. Conversely, electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the nitrogen further away from the carbon with the EWG. In the context of this compound derivatives, the two methyl groups are electron-donating. Therefore, the tautomeric preference will be primarily influenced by the nature of the substituent at the 5-position.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomer ratios is paramount for establishing robust structure-activity relationships (SAR). This is typically achieved through a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Influence of Substituents on Tautomer Population

The electronic properties of the substituent at the 5-position (R) in this compound derivatives are a key determinant of the dominant tautomer. The following table summarizes the expected tautomeric preference based on the nature of the R group.

| Substituent (R) at C-5 | Electronic Effect | Favored Tautomer | Predicted Tautomer Ratio (Tautomer A : Tautomer B) |

| -NH2, -OH, -OCH3 | Electron-Donating | Tautomer A | > 1 |

| -Alkyl (e.g., -CH3) | Weakly Electron-Donating | Tautomer A | Slightly > 1 |

| -H | Neutral | Near Equimolar | ~ 1 |

| -Cl, -Br | Weakly Electron-Withdrawing | Tautomer B | < 1 |

| -CF3, -NO2, -CN | Strongly Electron-Withdrawing | Tautomer B | << 1 |

Table 1: Predicted Tautomeric Preference in 3,4-Dimethyl-5-substituted-1H-pyrazoles.

Computational Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy difference (ΔG) between the tautomers, the equilibrium constant (KT) can be estimated.

| Substituent (R) at C-5 | Tautomer A (Relative Energy, kcal/mol) | Tautomer B (Relative Energy, kcal/mol) | ΔG (B - A, kcal/mol) |

| -NH2 | 0 | > 0 | Negative |

| -CH3 | 0 | > 0 | Slightly Negative |

| -Cl | > 0 | 0 | Positive |

| -CN | > 0 | 0 | Highly Positive |

Table 2: Representative Calculated Relative Gibbs Free Energies for Tautomers of 3,4-Dimethyl-5-substituted-1H-pyrazoles in the Gas Phase.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach is often necessary for the unambiguous determination of the tautomeric state of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[1]

Methodology:

-

Sample Preparation: Prepare solutions of the this compound derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the impact of the solvent on the tautomeric equilibrium.

-

¹H NMR Analysis: Acquire ¹H NMR spectra. The chemical shifts of the methyl groups and the C-5 proton (if present) can provide initial clues. In cases of slow exchange on the NMR timescale (often achievable at low temperatures), distinct signals for each tautomer may be observed.

-

¹³C NMR Analysis: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the tautomeric form.[1] Comparison of the experimental chemical shifts with those of N-methylated, "fixed" tautomer analogues can provide definitive assignments.

-

¹⁵N NMR Analysis: ¹⁵N NMR is particularly informative as the chemical shifts of the two nitrogen atoms are significantly different in each tautomer. The "pyrrole-like" nitrogen (N-H) resonates at a different frequency than the "pyridine-like" nitrogen.

-

Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help to slow down the proton exchange rate, potentially resolving separate signals for each tautomer. This allows for the direct integration of signals to determine the tautomer ratio.

-

NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between the N-H proton and nearby substituents, aiding in the structural assignment of the dominant tautomer.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the tautomeric form present in the solid state.

Methodology:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to locate the positions of all atoms, including the hydrogen atom on the pyrazole nitrogen, which will definitively identify the tautomer present in the crystal lattice.

Computational Modeling

In silico methods are invaluable for predicting tautomer stability and complementing experimental data.

Methodology:

-

Structure Generation: Build the 3D structures of both possible tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[1]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Solvation Effects: To model the solution-phase equilibrium, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.[1]

-

Relative Energy Calculation: The difference in the calculated Gibbs free energies (ΔG) between the two tautomers provides a prediction of their relative populations at equilibrium.

Visualizing Tautomerism and Experimental Workflows

Tautomeric equilibrium in 3,4-dimethyl-5-substituted-1H-pyrazoles.

General experimental workflow for tautomer analysis.

Influence of substituent electronics on tautomer preference.

Conclusion

The tautomerism of this compound derivatives is a critical consideration for medicinal chemists and drug development professionals. A comprehensive understanding of the factors governing the tautomeric equilibrium is essential for the rational design of pyrazole-based therapeutic agents with optimized efficacy and pharmacokinetic properties. The synergistic application of experimental techniques, particularly multi-nuclear and variable-temperature NMR spectroscopy, and computational methods provides a robust framework for the quantitative assessment and prediction of the tautomeric preferences of these important heterocyclic compounds. By carefully considering the tautomeric landscape, researchers can make more informed decisions in the hit-to-lead and lead optimization stages of drug discovery.

References

A Guide to the Regioselective Synthesis of Functionalized Dimethylpyrazoles for Researchers and Drug Development Professionals

An In-depth Technical Guide

The dimethylpyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] The precise control over the substitution pattern on the pyrazole ring is crucial for modulating pharmacological activity, making regioselective synthesis a critical aspect of drug development. This technical guide provides a comprehensive overview of the key methodologies for the regioselective synthesis of functionalized dimethylpyrazoles, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of functionalized dimethylpyrazoles can be broadly categorized into three main regioselective strategies:

-

Knorr Pyrazole Synthesis and Related Condensations: This classical and widely used method involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The regioselectivity is determined by the nature of the substituents on both reactants.

-

[3+2] Cycloaddition Reactions: These reactions involve the combination of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. This method offers a high degree of regiochemical control.[6][7]

-

Transition-Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct introduction of functional groups onto the pyrazole core, providing access to a diverse range of derivatives that are often difficult to synthesize via traditional methods.[8][9]

I. Knorr Pyrazole Synthesis: The Condensation Approach

The Knorr synthesis is a cornerstone for pyrazole formation. For the synthesis of dimethylpyrazoles, acetylacetone (2,4-pentanedione) is a common starting material, reacting with a substituted hydrazine.

Synthesis of 3,5-Dimethylpyrazole

A straightforward example is the reaction of acetylacetone with hydrazine hydrate or hydrazine sulfate to yield 3,5-dimethylpyrazole.[10][11]

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [11]

-

Preparation of Hydrazine Solution: Dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Reaction Setup: Cool the flask in an ice bath until the temperature of the solution reaches 15°C.

-

Addition of β-Dicarbonyl: Add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

Reaction: Continue stirring the mixture for 1 hour at 15°C.

-

Work-up: Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts. Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of diethyl ether.

-

Extraction: Separate the layers and extract the aqueous layer with four additional 40 ml portions of diethyl ether.

-

Purification: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation. The resulting crystalline 3,5-dimethylpyrazole is then dried under reduced pressure.

| Reactants | Product | Yield | Melting Point |

| Hydrazine sulfate, Acetylacetone | 3,5-Dimethylpyrazole | 77-81% | 107-108°C |

Table 1: Quantitative Data for the Synthesis of 3,5-Dimethylpyrazole. [11]

Regioselective Synthesis of Functionalized Dimethylpyrazoles

By using substituted hydrazines and unsymmetrical β-dicarbonyl compounds, various functionalized dimethylpyrazoles can be synthesized with high regioselectivity. For instance, the reaction of methylhydrazine with ethyl acetoacetate can lead to two possible regioisomers. The reaction conditions can be tuned to favor one isomer over the other.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid [1]

This multi-step synthesis highlights the functionalization of a pre-formed dimethylpyrazole ring.

-

Step 1: Synthesis of an Intermediate (Compound A)

-

In a 3000L reaction kettle, add 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.

-

Heat the mixture to 110°C and maintain reflux for 4 hours.

-

After completion, cool the mixture to 40°C.

-

-

Step 2: Cyclization to form the Pyrazole Ring (Compound B)

-

In a 5000L reaction kettle, add 500 L of a 40% methylhydrazine aqueous solution and 2000 L of toluene. Stir until uniform.

-

Cool the mixture to 8-10°C.

-

Sequentially add 20 kg of sodium hydroxide and 800 kg of Compound A, maintaining the temperature between 10-20°C.

-

Allow the reaction to proceed for 2 hours at this temperature.

-

Let the layers separate and collect the upper toluene layer containing Compound B.

-

-

Step 3: Hydrolysis to the Carboxylic Acid

-

Transfer the 2000 L of the toluene layer containing Compound B into a 5000L reaction kettle.

-

Heat the solution to 90°C.

-

Slowly add 1500 L of 15% hydrochloric acid to effect hydrolysis.

-

This protocol demonstrates a scalable industrial synthesis of a functionalized dimethylpyrazole.

II. [3+2] Cycloaddition Reactions

This powerful strategy allows for the construction of the pyrazole ring from non-cyclic precursors with high regioselectivity. A common approach involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or alkene.

Conceptual Workflow for [3+2] Cycloaddition

Caption: General workflow for pyrazole synthesis via [3+2] cycloaddition.

A specific example is the reaction of in situ generated nitrile imines from hydrazonoyl halides with terminal alkynes.[7] This method provides access to 1,3,5-trisubstituted pyrazoles.

III. Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for the synthesis of complex organic molecules.[9] This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes.

For pyrazoles, transition metals like palladium and copper can catalyze the formation of new C-C and C-heteroatom bonds at specific positions on the pyrazole ring. The regioselectivity is often directed by a directing group attached to the pyrazole nitrogen.

Experimental Protocol: Palladium-Catalyzed Phosphonylation of Pyrazoles [8]

While a specific protocol for dimethylpyrazoles was not detailed in the provided search results, a general procedure for the phosphonylation of pyrazoles substituted with electron-withdrawing groups is available. This can be adapted for dimethylpyrazole derivatives.

-

Reactants: A substituted pyrazole, a phosphonating agent (e.g., dialkyl phosphite), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., K₂CO₃).

-

Solvent: A high-boiling point solvent such as toluene or xylene.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

| Pyrazole Substrate | Phosphonating Agent | Catalyst/Ligand | Product | Yield |

| Electron-withdrawing group substituted pyrazole | Dialkyl phosphite | Pd(OAc)₂/Xantphos | Phosphonylated pyrazole | Varies |

Table 2: General Components for Palladium-Catalyzed Phosphonylation of Pyrazoles.

Biological Significance and Signaling Pathways

Functionalized dimethylpyrazoles are known to interact with various biological targets. For instance, certain derivatives act as kinase inhibitors, which are crucial in cancer therapy.[2]

Signaling Pathway Inhibition by a 1,3-Dimethylpyrazole Derivative

Caption: Inhibition of the EGFR signaling pathway by a dimethylpyrazole derivative.[2]

This diagram illustrates how a 1,3-dimethylpyrazole derivative can inhibit the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that promote cell proliferation and survival. By blocking EGFR, the derivative can halt downstream signaling through the PI3K/AKT/mTOR pathway, which is a common mechanism of action for anticancer drugs.[2]

Conclusion

The regioselective synthesis of functionalized dimethylpyrazoles is a dynamic field with a range of powerful synthetic methodologies at the disposal of researchers. From the classical Knorr synthesis to modern transition-metal-catalyzed C-H functionalization and elegant [3+2] cycloaddition reactions, chemists have a versatile toolkit to create a diverse array of dimethylpyrazole derivatives. The ability to precisely control the substitution pattern on the pyrazole ring is paramount for fine-tuning the biological activity of these compounds, making these regioselective strategies invaluable in the quest for new and improved therapeutics. This guide provides a foundational understanding of these key techniques, offering both theoretical insights and practical experimental guidance for scientists in academia and the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Vilsmeier-Haack Formylation of 3,4-Dimethyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Vilsmeier-Haack formylation of 3,4-dimethyl-1H-pyrazole, a critical reaction for the synthesis of functionalized pyrazole derivatives. Pyrazole carbaldehydes are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. While specific literature on the formylation of this compound is not extensively detailed, this guide synthesizes information from established protocols for analogous substituted pyrazoles to provide a comprehensive resource.

Reaction Overview and Mechanism

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the case of pyrazoles, which are π-excessive systems, electrophilic substitution reactions such as the Vilsmeier-Haack formylation typically occur at the C4 position if it is unsubstituted.[3]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich pyrazole ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired 4-formylpyrazole.[5]

Plausible Reaction Mechanism:

Caption: Plausible mechanism for the Vilsmeier-Haack formylation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the Vilsmeier-Haack formylation of this compound, adapted from procedures for other substituted pyrazoles.[5][6] Researchers should optimize these conditions for their specific setup.

Materials and Reagents:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or dichloromethane for extraction

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (typically 1.2 to 2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[4] The formation of the Vilsmeier reagent is an exothermic reaction. Stir the mixture at this temperature for 30 minutes.

-

Formylation Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture can be stirred at room temperature or heated (e.g., to 70-120 °C) for a period of 2 to 7 hours.[5][7] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-formyl-3,4-dimethyl-1H-pyrazole.

Experimental Workflow Diagram:

Caption: General experimental workflow for the Vilsmeier-Haack formylation.

Quantitative Data

Quantitative data for the formylation of various substituted pyrazoles are summarized below. These values can serve as a benchmark for the expected outcome of the formylation of this compound.

| Substrate | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF (5), POCl₃ (2) | 120 | 2 | 55 | [8] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 120 | 2 | Good | [5] |

| Substituted Phenyl Hydrazones | DMF, POCl₃ | RT then 70-80 | 3 | Good | [7] |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one | DMF, POCl₃ | 85 | 3 | - | [6] |

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[4]

-

The Vilsmeier reagent is moisture-sensitive. The reaction should be carried out under anhydrous conditions.[4]

-

The quenching of the reaction mixture with ice is a highly exothermic process. It should be done slowly and carefully to control the reaction rate.

Conclusion

The Vilsmeier-Haack reaction is a robust and efficient method for the synthesis of 4-formylpyrazoles. By adapting established procedures for substituted pyrazoles, a reliable protocol for the formylation of this compound can be implemented. The resulting 5-formyl-3,4-dimethyl-1H-pyrazole is a versatile intermediate for the synthesis of a wide range of biologically active compounds, making this reaction a valuable tool for researchers in medicinal chemistry and drug development. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for this specific substrate.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Halogenation Reactions of 3,4-Dimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the halogenation reactions of 3,4-dimethyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and drug development. Due to the substitution at the 3 and 4 positions, electrophilic halogenation is anticipated to occur regioselectively at the 5-position of the pyrazole ring. This document outlines synthetic methodologies for the chlorination, bromination, and iodination of this compound, presenting detailed experimental protocols adapted from established procedures for analogous pyrazole derivatives. Quantitative data from related reactions are summarized to provide expected outcomes.

Introduction to the Halogenation of Pyrazoles

Halogenated pyrazoles are valuable intermediates in organic synthesis, serving as versatile building blocks for the introduction of further functional groups through cross-coupling reactions. The electronic nature of the pyrazole ring, influenced by its substituents, dictates the regioselectivity of electrophilic halogenation. For this compound, the presence of two electron-donating methyl groups enhances the nucleophilicity of the pyrazole ring, facilitating electrophilic substitution. With the C4 position occupied, the reaction is directed to the C5 position.

Logical Workflow for Electrophilic Halogenation

The general workflow for the electrophilic halogenation of this compound involves the reaction of the substrate with a suitable halogenating agent, often in an appropriate solvent and sometimes in the presence of a catalyst or an activating agent. The reaction progress is typically monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), followed by workup and purification of the desired 5-halo-3,4-dimethyl-1H-pyrazole.

Caption: Generalized workflow for the electrophilic halogenation of this compound.

Chlorination of this compound

The chlorination of this compound to yield 5-chloro-3,4-dimethyl-1H-pyrazole can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) and sulfuryl chloride (SOCl) are commonly employed for the chlorination of heterocyclic compounds.

Quantitative Data for Pyrazole Chlorination

| Halogenating Agent | Substrate | Product | Solvent | Yield (%) | Reference |

| NCS | 3-Aryl-1H-pyrazol-5-amines | 4-Chloro-3-aryl-1H-pyrazol-5-amines | DMSO | Moderate to Excellent | [1] |

| TCCA | Hydrazines | 4-Chloropyrazoles | Not specified | Up to 92% | [2] |

| SOCl | Homoallylic alcohols | β-Chlorotetrahydrofuran derivatives | Dichloromethane | High | [3] |

Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from procedures for the chlorination of other pyrazole derivatives[1].

Materials:

-

This compound

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in DMF or DCM, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-chloro-3,4-dimethyl-1H-pyrazole.

Bromination of this compound

Bromination of this compound to produce 5-bromo-3,4-dimethyl-1H-pyrazole is typically carried out using N-bromosuccinimide (NBS) or elemental bromine.

Quantitative Data for Pyrazole Bromination

| Halogenating Agent | Substrate | Product | Solvent | Yield (%) | Reference |

| NBS | 3-Aryl-1H-pyrazol-5-amines | 4-Bromo-3-aryl-1H-pyrazol-5-amines | DMSO | Moderate to Excellent | [1] |

| Br₂ | 1H-Pyrazolines | 1H-Pyrazoles | Not specified | Not specified | [4] |

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is based on general procedures for the bromination of pyrazoles[1].

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile or DCM.

-

Add N-bromosuccinimide (1.1 eq) to the solution at room temperature.

-

Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 5-bromo-3,4-dimethyl-1H-pyrazole.

Iodination of this compound

The synthesis of 5-iodo-3,4-dimethyl-1H-pyrazole can be accomplished through various methods, including the use of iodine monochloride (ICl) or a combination of molecular iodine and an oxidizing agent.

Quantitative Data for Pyrazole Iodination

| Halogenating Agent | Substrate | Product | Solvent | Yield (%) | Reference |

| ICl, Li₂CO₃ | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | 1-Acyl-4-iodo-1H-pyrazoles | Dichloromethane | Up to 95% | [5][6] |

| I₂, H₂O₂ | Pyrazole derivatives | 4-Iodopyrazole derivatives | Water | 63-100% | [5] |

| I₂, CAN | 1-Aryl-3-trifluoromethyl-1H-pyrazole | 1-Aryl-4-iodo-3-trifluoromethyl-1H-pyrazole | Acetonitrile | Not specified | [5] |

Experimental Protocol: Iodination using Iodine Monochloride (ICl)

This protocol is an adaptation of the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles[5][6].

Materials:

-

This compound

-

Iodine monochloride (ICl)

-

Lithium carbonate (Li₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add lithium carbonate (2.0 eq).

-

To this stirred suspension, add iodine monochloride (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-iodo-3,4-dimethyl-1H-pyrazole.

Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent[5].

Materials:

-

This compound

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

5% aqueous sodium bisulfite solution

-

Water

Procedure:

-

Suspend this compound (1.0 eq) in water.

-

Add iodine (0.5 eq) to the suspension.

-

Add hydrogen peroxide (0.6 eq) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

-

The product can often be isolated by direct filtration and washing with water. If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.

Signaling Pathways and Reaction Mechanisms

The electrophilic halogenation of pyrazoles proceeds via a standard electrophilic aromatic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic halogen species. The resulting intermediate, a pyrazolium cation (sigma complex), then loses a proton to restore aromaticity, yielding the halogenated pyrazole.

Caption: Mechanism of electrophilic halogenation of this compound.

Conclusion

This guide provides a detailed overview of the key halogenation reactions of this compound. While specific literature with quantitative data for this particular substrate is limited, the provided experimental protocols, adapted from well-established methods for similar pyrazoles, offer a strong foundation for the successful synthesis of 5-chloro-, 5-bromo-, and 5-iodo-3,4-dimethyl-1H-pyrazole. These halogenated derivatives are valuable precursors for the development of novel pharmaceuticals and agrochemicals, and the methodologies described herein are designed to be readily implemented in a research and development setting. Further optimization of reaction conditions for this specific substrate may be necessary to achieve maximum yields and purity.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]

- 3. Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

Theoretical Exploration of the Electronic Landscape of 3,4-Dimethyl-1H-pyrazole: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive theoretical framework for investigating the electronic structure of 3,4-Dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to understand the molecule's quantum chemical properties, reactivity, and spectroscopic behavior. This guide leverages established computational protocols, primarily Density Functional Theory (DFT), to elucidate the molecule's electronic characteristics.

Introduction

This compound is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in coordination chemistry.[1] Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to probe these properties at the molecular level.[2]

This guide details the standard computational workflow for such an investigation, from geometry optimization to the analysis of molecular orbitals and the prediction of spectroscopic signatures.

Computational Methodology: A Detailed Protocol

The following protocol outlines a robust computational approach for the theoretical study of this compound, based on widely accepted methods in the field.[3][4][5]

2.1. Geometry Optimization

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.[2] The B3LYP hybrid functional is a common and reliable choice for such systems.[3][5]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advisable.[4][5] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

-

Software: The Gaussian suite of programs is a standard tool for these types of calculations.[6]

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[3]

2.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[8] It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting intermolecular interactions.

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the local electronic environment and potential sites for electrostatic interactions.[4]

2.3. Spectroscopic Properties Prediction

Computational methods can also predict various spectroscopic properties, which can be compared with experimental data for validation.

-

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions, their energies, and oscillator strengths.[4][9]

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the frequency analysis. These theoretical spectra can aid in the assignment of experimental IR and Raman bands.[5][9]

-

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the 1H and 13C NMR chemical shifts, which are valuable for structural elucidation.[7][9]

Logical Workflow for Theoretical Analysis

The following diagram illustrates the typical workflow for a computational study of this compound's electronic structure.

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed computational study. The values provided are hypothetical and serve as a template for presenting actual results.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C4 | 108.0° | |

| C3-C4-C5 | 105.0° | |

| C4-C5-N1 | 107.0° | |

| C5-N1-N2 | 108.0° |

Table 2: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Table 3: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.25 |

| N2 | -0.15 |

| C3 | 0.10 |

| C4 | -0.05 |

| C5 | 0.08 |

Relationship between Electronic Properties

The calculated electronic properties are interconnected and provide a holistic view of the molecule's behavior.

Caption: Interrelationship of calculated electronic properties and their chemical interpretation.

Conclusion

The theoretical framework presented in this guide provides a comprehensive approach to elucidating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain valuable insights into the molecule's geometry, stability, reactivity, and spectroscopic characteristics. This information is invaluable for rational drug design, the development of new materials, and a fundamental understanding of the chemical properties of pyrazole derivatives. The correlation of these theoretical predictions with experimental data can further validate the computational models and enhance their predictive power.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration – Material Science Research India [materialsciencejournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asrjetsjournal.org [asrjetsjournal.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3,4-Dimethyl-1H-pyrazole as a Ligand in Manganese Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction